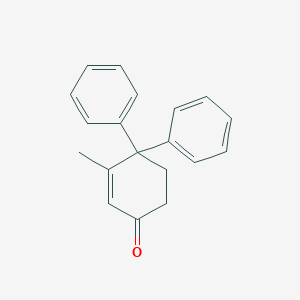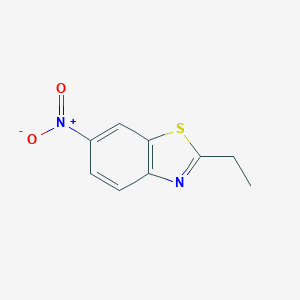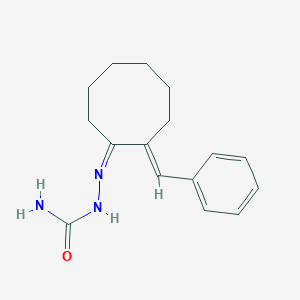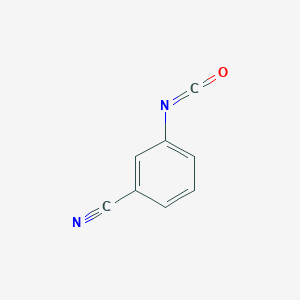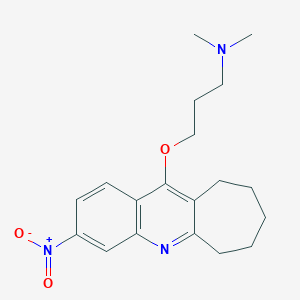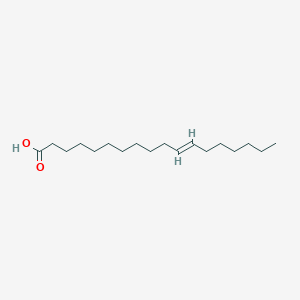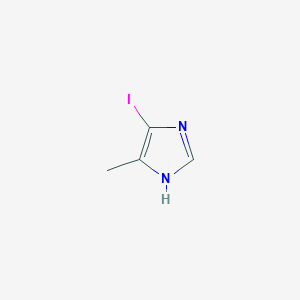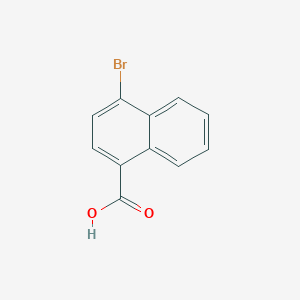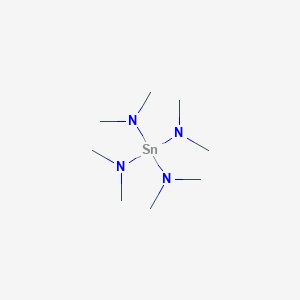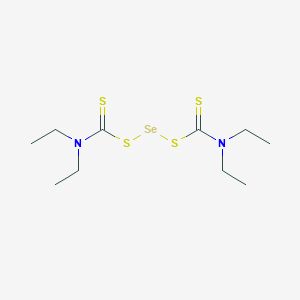
Selenium diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium diethyldithiocarbamate (SeDDC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SeDDC is a chelating agent that binds to heavy metals and has been studied extensively for its antioxidant and anticancer properties.
Wirkmechanismus
Selenium diethyldithiocarbamate acts as a chelating agent by binding to heavy metals such as copper and zinc. Selenium diethyldithiocarbamate can also bind to other proteins and enzymes, which can affect their function. Selenium diethyldithiocarbamate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can also inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).
Biochemische Und Physiologische Effekte
Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. Selenium diethyldithiocarbamate can also induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can inhibit angiogenesis by decreasing the expression of VEGF. Selenium diethyldithiocarbamate has been shown to decrease blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Selenium diethyldithiocarbamate is a relatively stable compound that can be easily synthesized and purified. Selenium diethyldithiocarbamate is soluble in polar solvents such as water and ethanol, which makes it easy to administer in lab experiments. However, Selenium diethyldithiocarbamate can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Selenium diethyldithiocarbamate. One area of research is the development of Selenium diethyldithiocarbamate analogs that have improved pharmacokinetic properties. Another area of research is the investigation of Selenium diethyldithiocarbamate in combination with other drugs for the treatment of cancer and other diseases. The potential use of Selenium diethyldithiocarbamate as a diagnostic tool for heavy metal poisoning is another area of research. Finally, the investigation of Selenium diethyldithiocarbamate in neurodegenerative disorders such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
Selenium diethyldithiocarbamate is a promising compound that has potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate acts as a chelating agent and has been shown to have antioxidant and anticancer properties. Selenium diethyldithiocarbamate has advantages and limitations for lab experiments, and there are several future directions for research on Selenium diethyldithiocarbamate. Overall, Selenium diethyldithiocarbamate is a compound that warrants further investigation for its potential therapeutic applications.
Synthesemethoden
Selenium diethyldithiocarbamate can be synthesized through the reaction of sodium diethyldithiocarbamate with selenium dioxide. The reaction yields a yellow-orange solid that is soluble in polar solvents such as water and ethanol. The purity of Selenium diethyldithiocarbamate can be confirmed through various analytical techniques such as infrared spectroscopy and nuclear magnetic resonance.
Wissenschaftliche Forschungsanwendungen
Selenium diethyldithiocarbamate has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. In cancer research, Selenium diethyldithiocarbamate has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate has also been studied for its potential to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
Eigenschaften
CAS-Nummer |
136-92-5 |
|---|---|
Produktname |
Selenium diethyldithiocarbamate |
Molekularformel |
C10H20N2S4Se |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Se/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
RLULIUSIDLLCSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
Kanonische SMILES |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
Andere CAS-Nummern |
136-92-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



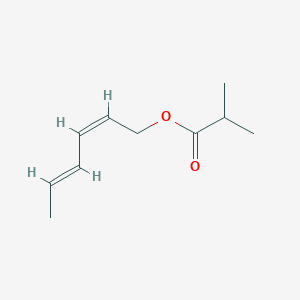
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
